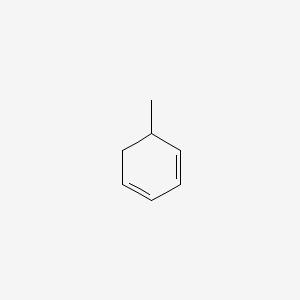

5-Methyl-1,3-cyclohexadiene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

19656-98-5 |

|---|---|

分子式 |

C7H10 |

分子量 |

94.15 g/mol |

IUPAC名 |

5-methylcyclohexa-1,3-diene |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3 |

InChIキー |

ZNKKYYNWFKHNHZ-UHFFFAOYSA-N |

正規SMILES |

CC1CC=CC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

5-Methyl-1,3-cyclohexadiene is a cyclic diene with the molecular formula C₇H₁₀ and a molecular weight of 94.16 g/mol .[1][2][3] The presence of a methyl group on the saturated carbon atom of the cyclohexadiene ring introduces chirality, meaning it can exist as two enantiomers: (R)-5-methyl-1,3-cyclohexadiene and (S)-5-methyl-1,3-cyclohexadiene.[4] The conjugated diene system within the six-membered ring is the primary determinant of its chemical reactivity.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ | [1][2][3] |

| Molecular Weight | 94.16 g/mol | [1] |

| Density | 0.835 g/mL | [1] |

| Boiling Point | 101 °C | [5] |

| Flash Point | 1.6 °C | |

| XLogP3 | 2.5 | [2][3] |

Synthesis of this compound

A common synthetic route to this compound involves the dehydrobromination of a di-brominated precursor, such as 3,4-dibromo-1-methylcyclohexane. This elimination reaction is typically carried out in the presence of a strong base.

Conceptual Workflow for Synthesis via Dehydrobromination:

Caption: Synthesis of this compound.

Detailed Synthetic Protocol: Dehydrobromination of 3,4-dibromo-1-methylcyclohexane

This protocol is based on established principles of elimination reactions for the synthesis of alkenes.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of 3,4-dibromo-1-methylcyclohexane in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Base Addition: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), in the same solvent is added dropwise to the stirred solution of the dibromide at room temperature. The use of a non-nucleophilic base is crucial to favor elimination over substitution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the conjugated π-system, making it a versatile substrate for a variety of organic transformations.

Diels-Alder Reaction

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful ring-forming reaction is a cornerstone of synthetic organic chemistry. The diene reacts with a dienophile, an alkene or alkyne, to form a substituted cyclohexene ring system.

Mechanism of the Diels-Alder Reaction:

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol provides a representative procedure for the reaction of this compound with a common dienophile.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent, such as toluene.

-

Diene Addition: Add this compound to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the disappearance of the reactants using TLC.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.

Electrophilic Addition Reactions

The double bonds in this compound are susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (e.g., HBr) proceeds through a carbocation intermediate. Due to the conjugated nature of the diene, the initial carbocation formed is allylic and resonance-stabilized, leading to the formation of both 1,2- and 1,4-addition products.

The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (H⁺ in the case of HBr) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[6] For 2,3-dimethyl-1,3-cyclohexadiene, a related compound, protonation preferentially occurs at a terminal carbon of the diene system to form the most stable tertiary allylic carbocation.[7] A similar outcome is expected for this compound.

Regioselectivity in Electrophilic Addition:

Sources

- 1. This compound [stenutz.eu]

- 2. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (r)-5-Methyl-1,3-cyclohexadiene | C7H10 | CID 12599171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-5-methyl-1,3-cyclohexadiene [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 5-Methyl-1,3-cyclohexadiene

Introduction

5-Methyl-1,3-cyclohexadiene is a cyclic diene of significant interest in organic synthesis and materials science. Its conjugated double bond system and chiral center make it a valuable precursor for a variety of chemical transformations, including Diels-Alder reactions, polymerizations, and the synthesis of complex natural products. A thorough understanding of its physical properties is paramount for its effective handling, application, and the design of novel synthetic methodologies. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and safety guidelines to empower researchers, scientists, and drug development professionals in their work with this versatile compound.

Molecular and Chemical Identity

This compound, with the chemical formula C₇H₁₀, is a flammable, colorless liquid.[1] Its structure consists of a six-membered ring containing two conjugated double bonds and a methyl group at the 5-position.

| Identifier | Value |

| IUPAC Name | 5-methylcyclohexa-1,3-diene[2] |

| CAS Number | 19656-98-5[2] |

| Molecular Formula | C₇H₁₀[2] |

| Molecular Weight | 94.15 g/mol [2] |

| Canonical SMILES | CC1CC=CC=C1[2] |

| InChI | InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3[2] |

| InChIKey | ZNKKYYNWFKHNHZ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical properties of this compound are crucial for its purification, handling, and use in chemical reactions. The following table summarizes its key physicochemical data, with values compiled from various authoritative sources. It is important to note that minor variations in reported values can occur due to different experimental conditions and measurement techniques.

| Property | Value | Source(s) |

| Boiling Point | 110.8 °C at 760 mmHg | [1][3] |

| Density | 0.832 - 0.835 g/cm³ | [3][4] |

| Refractive Index | ~1.476 | [5] |

| Flash Point | 1.6 °C | [1][3] |

| Vapor Pressure | 27.5 mmHg at 25 °C | [1][3] |

| Water Solubility | Limited | [6] |

| Solubility in Organic Solvents | Soluble | [6] |

| XLogP3 | 2.5 | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the vinylic, allylic, and methyl protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Vinylic Protons (C=C-H): 5.5 - 6.5 ppm

-

Allylic Protons (C=C-CH): ~2.0 - 3.0 ppm

-

Methyl Protons (-CH₃): ~1.0 ppm

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shift ranges for the different carbon atoms are:

-

Vinylic Carbons (C=C): 120 - 140 ppm

-

Allylic Carbon (-CH-): ~30 - 40 ppm

-

Saturated Carbon (-CH₂-): ~20 - 30 ppm

-

Methyl Carbon (-CH₃): ~15 - 25 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups:

-

=C-H stretch (alkene): ~3020 - 3100 cm⁻¹

-

-C-H stretch (alkane): ~2850 - 2960 cm⁻¹

-

C=C stretch (conjugated diene): ~1600 - 1650 cm⁻¹

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will provide further structural information.

-

Molecular Ion (M⁺): m/z = 94

Experimental Protocols for Physical Property Determination

The following section details standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound. Adherence to these protocols is crucial for obtaining accurate and reproducible data.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Diagram: Boiling Point Determination Workflow

Caption: Workflow for Density Measurement.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Distilled water

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer.

-

Weigh Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance and record the mass (m_empty).

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

-

Weigh Filled Pycnometer: Weigh the filled pycnometer and record the mass (m_filled).

-

Determine Pycnometer Volume: To determine the exact volume of the pycnometer, empty and clean it, then fill it with distilled water of a known temperature and density. Weigh the pycnometer filled with water (m_water). The volume (V) can be calculated using the density of water at that temperature.

-

Calculation: The density of the this compound sample is calculated using the following formula: Density = (m_filled - m_empty) / V

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Diagram: Refractive Index Measurement Workflow

Caption: Workflow for Refractive Index Measurement.

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper

-

Lens paper

-

Ethanol or acetone (for cleaning)

Procedure:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism of the refractometer and place a few drops of the this compound sample onto the lower prism surface using a clean dropper.

-

Measurement: Close the prism and ensure the sample spreads evenly. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue or lens paper moistened with ethanol or acetone.

Safety, Handling, and Disposal

As a flammable organic compound, this compound requires careful handling to minimize risks.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [7]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling and Storage:

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. [7]Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7] Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contaminated packaging should also be disposed of as hazardous waste.

Conclusion

This technical guide provides a detailed and practical overview of the physical properties of this compound. By consolidating key data, outlining reliable experimental protocols, and emphasizing safety considerations, this document aims to be an essential resource for scientists and researchers. A comprehensive understanding of these fundamental properties is the bedrock for innovation and advancement in the chemical sciences, enabling the full potential of this versatile molecule to be realized in various applications.

References

- LookChem. This compound. [Link]

- Stenutz, R. This compound. [Link]

- Vijay Nazare.

- PubChem. 5-Methylcyclohexa-1,3-diene. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. This compound [stenutz.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 4313-57-9: 1-Methyl-1,4-cyclohexadiene | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Methyl-1,3-cyclohexadiene: Molecular Structure, Bonding, and Synthetic Utility

Abstract

This technical guide provides a comprehensive examination of 5-Methyl-1,3-cyclohexadiene, a chiral conjugated diene of significant interest in synthetic organic chemistry. The document delves into the nuanced aspects of its molecular structure, including orbital hybridization, conformational analysis, and stereochemistry. A detailed analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is presented to aid in its characterization. Furthermore, this guide explores the reactivity of this compound, with a particular focus on its application in pericyclic reactions, most notably the Diels-Alder reaction, a cornerstone for the construction of complex cyclic systems. Synthetic strategies for its preparation, including enantioselective routes, are discussed, alongside the broader context of the cyclohexadiene motif in natural products and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile synthetic building block.

Introduction: The Strategic Importance of the Cyclohexadiene Scaffold

The cyclohexadiene core is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] Its inherent conformational constraints and the reactivity of its conjugated π-system make it a valuable scaffold for the stereocontrolled synthesis of complex molecular architectures. This compound, with its chiral center and unsymmetrical diene system, presents a particularly interesting case study in stereoselectivity and regioselectivity in cycloaddition reactions.[3] Understanding the fundamental principles governing its structure and reactivity is paramount for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.[4][5] This guide aims to provide a detailed exposition of these principles, grounded in established chemical theory and supported by spectroscopic data and synthetic protocols.

Molecular Structure and Bonding

The molecular formula of this compound is C₇H₁₀, with a molecular weight of approximately 94.15 g/mol .[6][7] The molecule consists of a six-membered ring containing two conjugated double bonds and a methyl substituent at the 5-position.

Orbital Hybridization and Pi-Conjugation

The carbon atoms of the diene system (C1, C2, C3, and C4) are sp² hybridized, with their p-orbitals overlapping to form a conjugated π-system. The remaining carbon atoms (C5 and C6) and the methyl carbon are sp³ hybridized. The delocalization of π-electrons across the four-carbon diene system is a key determinant of the molecule's reactivity and spectroscopic properties.

Diagram: Orbital Hybridization of this compound

Caption: p-orbital overlap in this compound.

Conformational Analysis

1,3-cyclohexadiene and its derivatives exist in non-planar conformations.[8] The presence of the sp³-hybridized C5 and C6 atoms prevents the ring from being fully planar. The molecule adopts a twisted or half-chair conformation. For 5-substituted 1,3-cyclohexadienes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. In the case of a bulky substituent like a tert-butyl group, the equatorial conformation is only slightly favored over the axial conformation, with a conformational energy of about 1.7 kJ/mol.[9][10] This suggests that for the less sterically demanding methyl group in this compound, the energy difference between the two conformers is also likely to be small, leading to a dynamic equilibrium between the pseudo-axial and pseudo-equatorial forms at room temperature.

Stereochemistry

The C5 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers: (R)-5-Methyl-1,3-cyclohexadiene and (S)-5-Methyl-1,3-cyclohexadiene.[11] The specific enantiomer can have a profound impact on the stereochemical outcome of its reactions and the biological activity of the resulting products. The synthesis of enantiomerically pure forms of this diene is therefore of considerable importance.[11]

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and methyl protons. The vinylic protons (on C1, C2, C3, and C4) would appear in the downfield region, typically between 5.5 and 6.5 ppm.[12] The allylic protons on C6 and the proton on C5 will be found in the upfield region, likely between 2.0 and 3.0 ppm. The methyl protons will give rise to a doublet further upfield, around 1.0 ppm. The coupling patterns will be complex due to cis, trans, and allylic couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals. The sp²-hybridized carbons of the diene will resonate in the downfield region, typically between 120 and 140 ppm.[13][14] The sp³-hybridized carbons (C5, C6, and the methyl carbon) will appear in the upfield region.

Table 1: Predicted NMR Data for this compound (Predicted using online NMR prediction tools)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~5.8 (m) | 127.1 |

| C2-H | ~5.9 (m) | 125.4 |

| C3-H | ~5.7 (m) | 129.8 |

| C4-H | ~5.6 (m) | 132.5 |

| C5-H | ~2.5 (m) | 30.7 |

| C6-H₂ | ~2.2 (m) | 28.9 |

| CH₃ | ~1.0 (d, J ≈ 7 Hz) | 21.3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The C=C stretching vibrations of the conjugated diene system are expected to appear in the 1600-1680 cm⁻¹ region.[1][5] The sp² C-H stretching vibrations will be observed above 3000 cm⁻¹, while the sp³ C-H stretching vibrations will be found below 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern of cyclic dienes can be complex, often involving retro-Diels-Alder reactions and rearrangements.[3] A prominent fragment would likely correspond to the loss of the methyl group (M-15), resulting in a peak at m/z = 79.

Reactivity and Synthetic Applications

The conjugated diene system in this compound makes it a versatile reagent in a variety of chemical transformations, most notably in pericyclic reactions.

The Diels-Alder Reaction: A Gateway to Complexity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[15] This reaction is a powerful tool for creating molecular complexity in a single step with high stereocontrol. This compound serves as the diene component in these reactions.

The methyl group at the 5-position influences both the regioselectivity and stereoselectivity of the Diels-Alder reaction.[3] When reacting with an unsymmetrical dienophile, the methyl group, being an electron-donating group, can direct the regiochemical outcome.[16]

Stereoselectivity: The Endo Rule

In Diels-Alder reactions involving cyclic dienes, the "endo" product is typically favored.[17] This preference is attributed to secondary orbital interactions between the developing π-system of the dienophile and the p-orbitals of the diene.

Diagram: Diels-Alder Reaction of this compound with Maleic Anhydride

Caption: Generalized workflow of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

The following is a representative protocol for the Diels-Alder reaction of this compound with maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 equivalent).

-

Add anhydrous toluene to dissolve the maleic anhydride.

-

Add this compound (1.1 equivalents) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common approach involves the isomerization of other methylcyclohexadiene isomers.[18] Enantioselective synthesis is crucial for applications where the chirality of the molecule is important. This can be achieved through various methods, including the use of chiral catalysts or starting from chiral precursors. For instance, enantioselective C-H functionalization of cyclohexadienes has been demonstrated as a viable strategy.[11]

Relevance in Drug Development and Natural Products

The cyclohexadiene scaffold is a key structural element in numerous natural products with diverse biological activities.[1] For example, the 1,3-cyclohexadien-1-al moiety is found in safranal, the main component of saffron, which exhibits neuroprotective and anticancer effects.[1] While specific examples of marketed drugs containing the this compound core are not abundant, the broader class of cyclohexadiene derivatives has been investigated for various therapeutic applications, including as modulators of calcium-dependent potassium channels for the treatment of central nervous system disorders.[4] The ability of this compound to serve as a chiral building block for the construction of complex polycyclic systems makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.[19][20]

Conclusion

This compound is a molecule of significant synthetic utility, offering a chiral, conjugated diene system for the construction of complex cyclic molecules. Its rich stereochemistry and reactivity, particularly in the Diels-Alder reaction, make it a valuable building block for natural product synthesis and drug discovery. A thorough understanding of its molecular structure, bonding, and spectroscopic properties, as detailed in this guide, is crucial for harnessing its full potential in the laboratory. As the demand for stereochemically complex and diverse small molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of versatile building blocks like this compound is set to increase.

References

- Benchchem. (2025). Application Notes and Protocols: Regioselectivity and Stereoselectivity in Diels-Alder Reactions of 5-Methyl-1,3-hexadiene. Benchchem.

- Ríos-Lugo, M. J., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1728. [Link]

- Bischoff, S., et al. (1996). Cyclohexadiene derivatives. U.S.

- ResearchGate. (n.d.). Biological activities of 1,3-cyclohexadien-1-als (2, 6, 7, 36, 208, 233).

- Lightner, D. A., & Chappuis, J. L. (1981). Conformational analysis of 5-t-butylcyclohexa-1,3-diene.

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of 5,5-Dimethyl-1,3-cyclohexadiene. Benchchem.

- LookChem. (2022). Conformational Analysis of 5-t-Butylcyclohexa-1,3-diene. LookChem.

- MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5429. [Link]

- Wikipedia. (2024). Diels–Alder reaction. Wikipedia. [Link]

- The Good Scents Company. (n.d.). 1,4-cyclohexadiene. The Good Scents Company.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

- Request PDF. (2025). Conformational flexibility of 1,3-cyclohexadiene and its aza analogs. Request PDF.

- The Good Scents Company. (n.d.). 1,3-cyclohexadiene. The Good Scents Company.

- YouTube. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube.

- CASPRE. (n.d.). 13C NMR Predictor. CASPRE.

- Wikipedia. (2024). 1,4-Cyclohexadiene. Wikipedia. [Link]

- ACS Publications. (2004). Predicting Carbon-13 NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 108(49), 10809-10816. [Link]

- PubMed Central. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(43), 38784-38801. [Link]

- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene. PubChem. [Link]

- virtual Chemistry 3D. (2024). 13C NMR predictor. virtual Chemistry 3D.

- ACS Publications. (1966). Structures and conformations of the cyclohexadienes. Journal of the American Chemical Society, 88(16), 3882-3887. [Link]

- ACS Publications. (2023). Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes. Organic Letters, 25(22), 4058-4062. [Link]

- Chegg. (2020). Solved 1H NMR of 1,3-cyclohexadiene. Chegg.

- Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.

- The Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar. The Royal Society of Chemistry.

- Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]

- YouTube. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube.

- Stenutz. (n.d.). This compound. Stenutz. [Link]

- PubChem. (n.d.). 5-Methylene-1,3-cyclohexadiene. PubChem. [Link]

- Caltech. (n.d.). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Caltech.

- Penn State Research Database. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.

Sources

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5530014A - Cyclohexadiene derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Visualizer loader [nmrdb.org]

- 7. This compound [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis of 5-t-butylcyclohexa-1,3-diene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. lookchem.com [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Visualizer loader [nmrdb.org]

- 14. CASPRE [caspre.ca]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pure.psu.edu [pure.psu.edu]

- 19. mdpi.com [mdpi.com]

- 20. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS 19656-98-5)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a chemical entity is the bedrock upon which all subsequent biological and clinical data stand. A compound's identity, purity, and stereochemistry are not mere academic details; they are critical determinants of its efficacy, safety, and ultimately, its therapeutic potential. For a molecule like (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, a derivative of the crucial neurotransmitter dopamine, this analytical rigor is paramount. This guide provides a comprehensive, experience-driven framework for the spectroscopic characterization of this compound, moving beyond rote data presentation to a deeper understanding of why specific analytical choices are made and how to interpret the resulting data with confidence.

The Subject: (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, also known as Methyldopa, is a centrally acting sympatholytic agent. Its mechanism of action is intricately linked to its structure, serving as a competitive inhibitor of the enzyme DOPA decarboxylase, which is involved in the biosynthesis of norepinephrine. The presence of a chiral center, the catechol moiety, and the alpha-methyl group all contribute to its pharmacological profile. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for confirming the integrity of this molecule.

Table 1: Key Chemical Identifiers for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

| Identifier | Value |

| CAS Number | 19656-98-5 |

| Chemical Formula | C10H13NO4 |

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |

The Spectroscopic Triad: A Synergy of Analytical Techniques

No single spectroscopic technique can provide a complete picture of a molecule's structure. Instead, we rely on a synergistic triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Theoretical Underpinnings: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is influenced by its local electronic environment, providing clues to the types of functional groups present. Coupling patterns between adjacent nuclei reveal connectivity within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is often used for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), which can simplify the spectrum.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

-

Instrumental Parameters (Example: 500 MHz Spectrometer):

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Apply a 90° pulse angle.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

-

2D NMR (COSY, HSQC, HMBC):

-

For unambiguous assignment, acquire two-dimensional spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

-

-

Data Interpretation and Expected Resonances:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

| Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic CH | 6.5 - 7.0 | 115 - 125 | Protons on the catechol ring, deshielded by the aromatic system. |

| Methylene CH₂ | ~3.0 | ~40 | Protons adjacent to the aromatic ring and the quaternary carbon. |

| Methyl CH₃ | ~1.5 | ~25 | Aliphatic protons on the alpha-methyl group. |

| Quaternary C | - | ~60 | The chiral center bearing the amino and carboxyl groups. |

| Aromatic C-OH | - | 140 - 150 | Carbons of the catechol ring directly attached to hydroxyl groups. |

| Carboxyl C=O | - | ~175 | The carboxylic acid carbon, highly deshielded. |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. The Human Metabolome Database provides predicted ¹H NMR data for methyldopa in D₂O. Suppliers of methyldopa standards often provide comprehensive analytical data, including ¹H and ¹³C NMR.[1][2]

Workflow for NMR Data Analysis

Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

This method requires minimal sample preparation and is non-destructive.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Data Interpretation and Expected Absorptions:

The infrared spectrum of methyldopa is expected to be concordant with a reference spectrum.[3]

Table 3: Characteristic IR Absorption Bands for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1630 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1000 - 1350 | Stretching |

The FTIR spectrum of pure methyldopa shows prominent frequencies at 3475 and 3375 cm⁻¹ (NH₂ stretching), 3215 cm⁻¹ (OH stretching), and 1637 cm⁻¹ (C=O of the carboxylic acid group).[4] Changes in the IR absorption pattern can indicate potential incompatibilities or degradation when the drug is mixed with excipients.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Underpinnings: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization Method Selection:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like methyldopa. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

-

Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation, providing a detailed fingerprint of the molecule.

-

-

Mass Analyzer:

-

Quadrupole: A common mass analyzer that separates ions based on their stability in an oscillating electric field.

-

Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, providing high mass resolution.

-

-

Sample Introduction:

-

The sample is typically dissolved in a suitable solvent and introduced into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Interpretation and Expected Ions:

-

Molecular Ion Peak: For (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (C₁₀H₁₃NO₄), the expected monoisotopic mass is approximately 211.08 g/mol .[6]

-

In positive ion mode ESI, the primary ion observed would be [M+H]⁺ at m/z 212.09.

-

In negative ion mode ESI, the primary ion would be [M-H]⁻ at m/z 210.07.

-

-

Fragmentation Pattern: Analysis of the fragment ions can help to piece together the structure of the molecule. Common fragmentation pathways for this compound would involve loss of water, carbon dioxide, and cleavage of the side chain.

Logical Relationship of Spectroscopic Data

Caption: The synergistic relationship between NMR, IR, and MS in structural elucidation.

Conclusion: A Framework for Analytical Confidence

The spectroscopic characterization of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is a clear illustration of the necessity for a multi-technique approach in modern chemical analysis. By integrating the data from NMR, IR, and Mass Spectrometry, a comprehensive and self-validating picture of the molecule's identity, purity, and key structural features emerges. This guide has provided not only the expected spectroscopic data but also the underlying rationale for the experimental choices and a workflow for data interpretation. For researchers in drug discovery and development, adherence to such a rigorous analytical framework is not merely good practice; it is a fundamental requirement for ensuring the integrity and reproducibility of their scientific endeavors.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011754).

- ResearchGate. (n.d.). Fourier‐transform infrared spectra of methyldopa (red), PMDA‐EDA NPs (green), and r‐PMDA‐EDA NPs (blue).

- ResearchGate. (n.d.). A(a-c) presents the IR spectrum of pure methyldopa, mixture of methyldopa and dextrose )1:1 mass ratio) with 20% (v/w) added water, immediately after mixing and after incubation at 90 °C after 2 months.

- ResearchGate. (n.d.). Design of methyldopa structure and calculation of its properties by quantum mechanics.

- World Health Organization. (n.d.). METHYLDOPA.

- T3DB. (n.d.). Methyldopa (T3D3577).

- ResearchGate. (n.d.). 14 NMR parameters value (ppm) of (C9‚O14 bond, methyldopa in phase H 2 O at the level of B3LYP, BLYP and MP2(3-21G * ,6-31G,6-31G * ) basis set at the DFT theory.

- SpectraBase. (n.d.). Methyldopa.

- Daicel Pharma Standards. (n.d.). Methyldopa Impurities Manufacturers & Suppliers.

- Al-Nahrain Journal of Science. (2022). The Impact of the Drug Methyldopa in Both Medical and Industrial Applications.

Sources

- 1. Methyldopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Methyldopa Standard | Manasa Life Sciences [manasalifesciences.com]

- 3. ghsupplychain.org [ghsupplychain.org]

- 4. repository.karyailmiah.trisakti.ac.id [repository.karyailmiah.trisakti.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-1,3-cyclohexadiene

Abstract

Introduction and Molecular Architecture

5-Methyl-1,3-cyclohexadiene (C₇H₁₀) is a cyclic conjugated diene. Its structure is characterized by a six-membered ring containing two conjugated double bonds and a single methyl substituent at an allylic position. The placement of this methyl group at the C5 position introduces a chiral center, a critical feature that profoundly influences its NMR spectra by rendering the molecule asymmetric.

This asymmetry means that, unlike the parent 1,3-cyclohexadiene, no plane of symmetry bisects the molecule. Consequently, all seven carbon atoms and all ten protons are in chemically distinct environments, leading to the expectation of a full complement of seven signals in the ¹³C spectrum and ten unique signals in the ¹H spectrum. The most notable consequence of the C5 stereocenter is the generation of diastereotopic protons at the adjacent C6 methylene position, a key spectral feature that will be discussed in detail.

Caption: Numbering scheme for this compound.

Foundational Analysis: The Spectra of 1,3-Cyclohexadiene

To accurately predict the spectrum of the target molecule, we must first establish a baseline using the experimentally verified data of its parent structure, 1,3-cyclohexadiene. Due to its C₂ symmetry, 1,3-cyclohexadiene exhibits a simpler spectrum with only three unique carbon signals and three unique proton signals.

Table 1: Experimental NMR Data for 1,3-Cyclohexadiene

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Olefinic | ~5.98 | m | H1, H4 |

| Olefinic | ~5.79 | m | H2, H3 |

| Allylic | ~2.20 | m | H5, H6 |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| Olefinic | ~126.6 | C1, C4 |

| Olefinic | ~124.5 | C2, C3 |

| Allylic | ~22.7 | C5, C6 |

| (Data sourced from Spectral Database for Organic Compounds, SDBS)[1] |

Predicted ¹H NMR Spectrum of this compound

The introduction of a methyl group at C5 breaks the molecule's symmetry and introduces predictable changes to the chemical shifts of nearby protons. The analysis below details the predicted ¹H NMR spectrum.

Causality Behind Predicted Shifts:

-

Olefinic Protons (H1-H4): These protons remain in the characteristic downfield region for vinylic protons (δ 5.5-6.0 ppm) due to the deshielding effect of the circulating π-electrons in the conjugated system.[2] The methyl group is too distant to cause a significant shift, but the loss of symmetry will result in four distinct, complex multiplets.

-

Allylic Methine Proton (H5): This proton is now on a tertiary, chiral carbon. Its signal is expected to shift slightly downfield compared to the allylic protons of the parent compound due to the alpha-substituent effect of the methyl group. It will appear as a complex multiplet due to coupling with H4, the two diastereotopic H6 protons, and the three H7 methyl protons.

-

Diastereotopic Methylene Protons (H6a, H6b): The C5 chiral center renders the two H6 protons chemically non-equivalent.[3] They are diastereotopic because replacing one versus the other with a different group (e.g., deuterium) would create a pair of diastereomers. This non-equivalence results in two distinct signals, each with its own chemical shift and coupling constants. They will couple to each other (geminal coupling), to H1, and to H5 (vicinal coupling), resulting in complex patterns, likely doublets of multiplets.

-

Methyl Protons (H7): This signal will appear in the upfield alkyl region. It will be split into a doublet by the single adjacent proton, H5.

Table 2: Predicted ¹H NMR Data for this compound

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |

|---|---|---|---|

| H1, H2, H3, H4 | 5.7 - 6.0 | m (complex) | Olefinic region, loss of symmetry creates 4 distinct signals. |

| H5 | ~2.5 - 3.0 | m (complex) | Allylic methine, deshielded by alpha-methyl group. |

| H6a / H6b | ~2.2 - 2.4 | m (distinct signals) | Diastereotopic allylic methylene protons adjacent to chiral center C5.[3] |

| H7 (CH₃) | ~1.05 | d | Alkyl group coupled to one proton (H5). |

Predicted ¹³C NMR Spectrum of this compound

All seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals. The predicted chemical shifts are based on the parent diene data plus established substituent effects.

Causality Behind Predicted Shifts:

-

Alpha (α) Effect: The carbon directly attached to the methyl group (C5) will experience a significant downfield shift of approximately +9 ppm.

-

Beta (β) Effect: The carbons adjacent to the substitution site (C4 and C6) will also shift downfield, typically by a similar margin of +9 ppm.[4]

-

Gamma (γ) Effect: The carbon two bonds away (C3) may experience a small shielding (upfield) effect, known as the gamma-gauche effect, shifting it by approximately -2.5 ppm.

-

Olefinic Carbons (C1, C2): These carbons are more distant and will be only minimally affected, remaining close to their positions in the parent diene.

-

Methyl Carbon (C7): This will appear in the typical upfield region for a primary sp³ carbon, around 20 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Assignment | Baseline δ (ppm) (from 1,3-CHD) | Substituent Effect | Predicted δ (ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|---|---|

| C1 | 126.6 | Minimal | ~127 | CH (+) | CH (+) |

| C2 | 124.5 | Minimal | CH (+) | CH (+) | |

| C3 | 124.5 | γ-effect ( -2.5) | CH (+) | CH (+) | |

| C4 | 126.6 | β-effect ( +9) | CH (+) | CH (+) | |

| C5 | 22.7 | α-effect ( +9) | CH (+) | CH (+) | |

| C6 | 22.7 | β-effect ( +9) | ~32 | CH₂ (-) | No Signal |

| C7 | N/A | N/A | ~21 | CH₃ (+) | No Signal |

Validation with DEPT Spectroscopy: A standard ¹³C NMR experiment is typically proton-decoupled, showing each unique carbon as a singlet. To confirm the assignments in Table 3, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential:

-

DEPT-90: This experiment would selectively show signals only for methine (CH) carbons. We would expect to see five signals corresponding to C1, C2, C3, C4, and C5.

-

DEPT-135: This experiment provides more comprehensive information. Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are not observed. For this molecule, we would predict six positive signals (C1, C2, C3, C4, C5, C7) and one negative signal (C6).

Standard Experimental Protocol

Acquiring high-quality, reproducible NMR data requires a standardized methodology. The following protocol is recommended for compounds of this type.

Caption: Standardized workflow for NMR analysis.

Methodology Details:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for nonpolar compounds and its single, well-defined residual solvent peak at 7.26 ppm.

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.

-

-

Instrumental Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Perform automated or manual shimming to ensure a homogeneous magnetic field across the sample.

-

Tune and match the probe for both the proton (¹H) and carbon (¹³C) frequencies to maximize sensitivity.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (typically 16 to 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the spectrum using a pulse-acquire sequence with proton broadband decoupling. A larger number of scans (e.g., 512 to 2048) is typically required due to the low natural abundance of the ¹³C isotope.

-

DEPT Spectra: Run the standard DEPT-90 and DEPT-135 pulse sequences to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction on the resulting spectra to ensure accurate integration and peak picking.

-

Conclusion

This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging the empirical data of 1,3-cyclohexadiene and established principles of chemical shift theory, substituent effects, and stereochemistry, we have constructed a comprehensive spectral analysis. The key takeaways for researchers are the predicted chemical shifts and, most importantly, the rationale behind them: the breaking of symmetry by the C5-methyl group, the resulting generation of seven unique carbon signals, and the appearance of diastereotopic protons at the C6 position. This predictive framework serves as a powerful tool for the identification and structural elucidation of this compound and related substituted cyclic dienes.

References

- Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Gheorghiu, M. D., et al. (2021). H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. Revue Roumaine de Chimie. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1,3-cyclohexadiene

Foreword: The Analytical Imperative

In the landscape of drug development and fine chemical synthesis, the unambiguous structural confirmation of reactive intermediates and core molecular scaffolds is paramount. 5-Methyl-1,3-cyclohexadiene (C₇H₁₀, M.W. 94.15 g/mol ) represents a class of conjugated cyclic dienes that are not only fundamentally important in mechanistic organic chemistry but also serve as versatile building blocks.[1][2] Its inherent volatility and reactivity necessitate robust, high-fidelity analytical techniques for characterization. This guide provides a detailed, field-proven perspective on the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) for the comprehensive analysis of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a self-validating framework for researchers and analytical scientists.

Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For a molecule like this compound, the key is to differentiate the vibrations of the conjugated π-system from the saturated aliphatic portions of the ring.

Theoretical Foundation: Expected Vibrational Modes

The structure of this compound contains several distinct bond types, each with a characteristic vibrational frequency. The conjugation of the double bonds slightly lowers their stretching frequencies compared to isolated double bonds due to electron delocalization.

-

C-H Stretching Vibrations: A critical diagnostic region is ~3000 cm⁻¹. Bonds involving sp²-hybridized carbons (alkenyl C-H) absorb at frequencies just above 3000 cm⁻¹, while those involving sp³-hybridized carbons (alkane C-H) absorb just below.[3][4]

-

C=C Stretching Vibrations: Conjugated dienes typically exhibit two C=C stretching bands due to symmetric and asymmetric stretching modes.[5] These are expected in the 1600-1650 cm⁻¹ region.

-

C-H Bending Vibrations: The bending modes for methyl (-CH₃) and methylene (-CH₂-) groups, as well as the out-of-plane bends for the alkenyl C-H groups, provide further structural confirmation and are found in the fingerprint region (<1500 cm⁻¹).[6]

Predicted Infrared (IR) Absorption Data

The following table summarizes the anticipated, diagnostically significant absorption bands for this compound in the gas phase.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Causality |

| ~3000 - 3100 | =C-H Stretch (sp² C-H) | Medium | Corresponds to the stretching of C-H bonds on the conjugated double bond system.[3] |

| ~2850 - 2960 | -C-H Stretch (sp³ C-H) | Strong | Arises from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.[7] |

| ~1640 - 1650 | C=C Asymmetric Stretch (Conjugated) | Strong | The higher frequency, more intense stretch of the conjugated diene system. |

| ~1600 - 1610 | C=C Symmetric Stretch (Conjugated) | Medium-Weak | The lower frequency, less intense stretch of the conjugated diene system. |

| ~1450 & ~1375 | -CH₂- Scissoring & -CH₃ Bend | Medium | Characteristic bending vibrations for the aliphatic portions of the molecule.[3] |

| ~650 - 1000 | =C-H Bend (Out-of-Plane) | Strong | Strong absorptions typical for cis-alkenes within a ring, useful for confirming diene geometry. |

Experimental Protocol: Gas-Phase FT-IR Analysis

Given the volatility of this compound, a gas-phase analysis is the optimal method to obtain a high-resolution spectrum free from solvent interference.

-

System Preparation: Purge the FT-IR spectrometer's optical bench with dry nitrogen or argon for at least 30 minutes. This is a critical step to minimize atmospheric H₂O and CO₂ interference, which can obscure key spectral regions.

-

Background Acquisition: Acquire a high-signal-to-noise background spectrum of the evacuated gas cell (pathlength typically 5-10 cm, with KBr or NaCl windows). A minimum of 64 scans is recommended.

-

Sample Preparation: Place a small aliquot (~5-10 µL) of liquid this compound into a sealed vial connected via a vacuum line to the gas cell.

-

Sample Introduction: Gently open the valve to allow the vapor of the analyte to fill the evacuated gas cell to a pressure of approximately 5-10 Torr. The use of a controlled leak valve ensures a reproducible sample concentration.

-

Spectrum Acquisition: Immediately acquire the sample spectrum, co-adding a minimum of 64 scans at a resolution of at least 2 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the previously collected background spectrum. A baseline correction may be applied if necessary.

Workflow for FT-IR Analysis```dot

Caption: Predicted EI-MS Fragmentation Pathways.

Predicted Quantitative Mass Spectrometry Data

| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 94 | [C₇H₁₀]•⁺ | Molecular Ion (M•⁺) | Confirms the molecular weight of the analyte. |

| 79 | [C₆H₇]⁺ | M•⁺ - •CH₃ | Indicates the presence of a methyl substituent. |

| 54 | [C₄H₆]•⁺ (Butadiene radical cation) | Retro-Diels-Alder Reaction | Highly diagnostic for the cyclohexadiene core structure. [8][9]Expected to be a major peak. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography (GC) is the ideal method for introducing a volatile analyte like this compound into the mass spectrometer, as it provides excellent separation from any potential impurities or isomers.

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a high-volatility organic solvent such as hexane or dichloromethane. [10]2. GC Column Selection: A non-polar capillary column (e.g., DB-5ms, HP-PONA) is appropriate for separating non-polar hydrocarbons. A column length of 30m is standard. [11][12]3. GC Method Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of ~1.0-1.5 mL/min.

-

Oven Program: Start at 40 °C (hold for 2 min), then ramp at 10 °C/min to 200 °C. This program ensures good separation of volatile components.

-

Injection: 1 µL injection with a split ratio of 50:1 to avoid overloading the column and detector.

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant ions.

-

Transfer Line Temperature: 280 °C to prevent sample condensation.

-

Workflow for GC-MS Analysis

Caption: GC-MS Experimental Workflow.

Part 3: Data Synthesis and Conclusion

References

- Retro-Diels Alder mechanism: Significance and symbolism. (2025). Wisdomlib. [Link]

- Retro diels alder reaction and ortho effect. (2016). SlideShare. [Link]

- 1,3-Cyclohexadiene, 5-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Andrews, L., & Kelsall, B. J. (1987). Fourier transform infrared spectra of conjugated diene and cumulene complexes with hydrogen fluoride in solid argon. The Journal of Physical Chemistry, 91(6), 1425–1432. [Link]

- D’Amico, F., Giobbi, C., et al. (2023). High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup. Sensors, 23(10), 4647. [Link]

- 5-Methylene 1,3-cyclohexadiene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Gas phase ion energetics data for 5-Methylene 1,3-cyclohexadiene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products. (2017).

- Mancini, T., Giobbi, C., et al. (2023). High-sensitivity monitoring of VOCs in air via FTIR spectroscopy using a multipass gas cell setup. Il Nuovo Cimento C, 46(3), 66. [Link]

- (R)-5-methyl-1,3-cyclohexadiene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Gas phase ion energetics data for 1,3-Cyclohexadiene, 5-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Mass spectrometry: Retro diels alder fragment

- de Klerk, A., & van der Westhuizen, R. (2007). The use of GC×GC with time-of-flight mass spectrometry to investigate dienes and Diels-Alder polymerisation products in high-temperature Fischer-Tropsch-based fuels.

- Mass spectrometry: Retro Diel's-Alder fragment

- Retro-Diels–Alder reaction. Wikipedia. [Link]

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

- 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-, [S-(R,S)]-**. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Smoot, J. (2012). Analysis of volatile organic compounds in air samples by infrared.

- 12.6 Infrared Spectra of Some Common Functional Groups.

- Bastús, M. G., et al. (2021). On-Site Detection of Volatile Organic Compounds (VOCs). Sensors, 21(16), 5343. [Link]

- D’Amico, F., Giobbi, C., et al. (2022). High Sensitivity real-time VOCs monitoring in air through FTIR Spectroscopy using a Multipass Gas Cell Setup. arXiv. [Link]

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

- 5-Methyl-1,4-diphenyl-5-vinylcyclohexa-1,3-diene. SpectraBase. [Link]

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

- Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy. [Link]

- Fragmentation patterns of simple organic molecules Retro Diels-Alder fragment

- Interpreting Infrared Spectra. Specac Ltd. [Link]

- Mameli, O., et al. (2021). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Applied Sciences, 11(11), 5035. [Link]

- Mass Spectrometry. University of California, Irvine. [Link]

- Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]

- Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 57-80. [Link]

- Červený, L., et al. (2005). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. Chemical Papers, 59(3), 180-184. [Link]

Sources

- 1. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]

- 2. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. eng.uc.edu [eng.uc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]

- 9. youtube.com [youtube.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermodynamic Stability of Methyl-1,3-Cyclohexadiene Isomers

Abstract The thermodynamic stability of cyclic dienes is a critical parameter in synthetic chemistry, influencing reaction equilibria, product distributions, and the feasibility of synthetic routes. This technical guide provides an in-depth analysis of the factors governing the relative thermodynamic stabilities of key isomers of methyl-1,3-cyclohexadiene: 1-methyl-1,3-cyclohexadiene, 2-methyl-1,3-cyclohexadiene, and 5-methyl-1,3-cyclohexadiene. By integrating foundational principles of organic chemistry with established experimental and computational methodologies, this document elucidates the structural and electronic factors that determine the energy landscape of these isomers. The guide offers a robust theoretical framework, detailed protocols for stability assessment, and a comparative analysis to inform researchers, scientists, and drug development professionals in their work with these important molecular scaffolds.

Introduction to Isomeric Stability

Substituted cyclohexadienes are fundamental structural motifs in a vast array of natural products and are pivotal intermediates in numerous synthetic transformations, including Diels-Alder reactions and transition metal-catalyzed processes. The precise positioning of a substituent, such as a methyl group, on the cyclohexadiene ring creates structural isomers with distinct physical and chemical properties. Among the most important of these properties is thermodynamic stability, which dictates the relative energy of an isomer at equilibrium. A lower-energy, more stable isomer will be favored, impacting purification strategies, storage, and the energetic profile of subsequent reactions.

This guide focuses on three constitutional isomers of methyl-1,3-cyclohexadiene, exploring the chemical principles that differentiate their intrinsic stabilities. Understanding this hierarchy is not merely academic; it has profound practical implications for predicting the outcomes of elimination or isomerization reactions and for designing efficient synthetic pathways that favor the formation of a desired, and often most stable, product.

Theoretical Framework: Pillars of Diene Stability

The relative thermodynamic stability of alkene and diene isomers is primarily governed by a combination of electronic and steric factors. The following principles form the basis for predicting the stability order of the methyl-1,3-cyclohexadiene isomers.

2.1 Degree of Alkene Substitution A cornerstone of alkene stability is the degree of substitution on the carbon-carbon double bond. Double bonds become more stable as the number of attached alkyl groups increases.[1][2] This trend is generally ordered as:

-

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted[1]

This stabilizing effect arises from two main contributions:

-

Hyperconjugation: The interaction of the electrons in the C-H sigma bonds of the adjacent alkyl group with the empty π* antibonding orbital of the double bond. This delocalization of electron density lowers the overall energy of the system.

-

Bond Strength: A C-C bond between an sp² carbon of the alkene and an sp³ carbon of the alkyl substituent is intrinsically stronger than a C-H bond involving the same sp² carbon.[3] Thus, increasing alkyl substitution replaces weaker C(sp²)-H bonds with stronger C(sp²)-C(sp³) bonds, enhancing molecular stability.[3]

2.2 Steric Effects While alkyl substitution is stabilizing, steric hindrance can introduce strain and destabilize a molecule.[2] In cyclic systems, unfavorable steric interactions, such as 1,3-diaxial interactions in chair-like conformations or eclipsing interactions in planar rings, can raise the ground-state energy of an isomer.[4] For the isomers , the planarity of the conjugated diene system minimizes severe steric clashes between the methyl group and the ring hydrogens, making the degree of substitution the dominant factor.

Comparative Analysis of Methyl-1,3-Cyclohexadiene Isomers

Applying the theoretical framework allows for a systematic evaluation and prediction of the relative stabilities of the 1-methyl, 2-methyl, and 5-methyl isomers.

3.1 Isomer Structures and Substitution Patterns

-

1-Methyl-1,3-cyclohexadiene: The methyl group is directly attached to a doubly bonded carbon (C1). This arrangement results in one trisubstituted double bond (C1=C2) and one disubstituted double bond (C3=C4).

-

2-Methyl-1,3-cyclohexadiene: The methyl group is attached to C2. This also results in one trisubstituted double bond (C1=C2) and one disubstituted double bond (C3=C4).

-

This compound: The methyl group is attached to C5, an sp³-hybridized carbon. Both double bonds (C1=C2 and C3=C4) are disubstituted .

3.2 Predicted Stability Hierarchy

Based on the principle of alkene substitution, the isomer with the most highly substituted double bonds will be the most thermodynamically stable.

-

Most Stable: 1-Methyl-1,3-cyclohexadiene. This isomer benefits from a trisubstituted double bond, providing significant stabilization through hyperconjugation. The placement of the methyl group at the terminus of the conjugated system is maximally effective.

-

Intermediate Stability: 2-Methyl-1,3-cyclohexadiene. Like the 1-methyl isomer, this compound also possesses a trisubstituted double bond. However, subtle electronic differences in the placement of the methyl group within the diene system may render it marginally less stable than the 1-methyl isomer, though it is still significantly more stable than the 5-methyl isomer.

-

Least Stable: this compound. In this isomer, the methyl group is not directly attached to the π-system. Its stabilizing influence is limited to weak inductive effects. Crucially, both double bonds are only disubstituted, placing this isomer at a significantly higher energy level compared to its 1-methyl and 2-methyl counterparts.

Therefore, the predicted order of thermodynamic stability is: 1-Methyl-1,3-cyclohexadiene > 2-Methyl-1,3-cyclohexadiene > this compound

Caption: Relationship between isomers and key stability factors.

Methodologies for Determining Thermodynamic Stability

The predicted stability order can be validated through rigorous experimental and computational methods that quantify the energy differences between isomers.

4.1 Experimental Approaches

Two primary experimental techniques are employed to measure relative isomer stabilities: heat of hydrogenation and acid-catalyzed equilibration.

4.1.1 Heat of Hydrogenation This calorimetric method measures the enthalpy change (ΔH°hydrog) when an alkene is hydrogenated to its corresponding alkane.[3] Since all three methyl-1,3-cyclohexadiene isomers produce the same product (methylcyclohexane) upon full hydrogenation, any difference in the heat released is directly attributable to the difference in the initial stability of the dienes.[5] A more stable diene has a lower potential energy and therefore releases less heat upon hydrogenation.[1][5]

-

Principle: Lower |ΔH°hydrog| = Higher thermodynamic stability.

4.1.2 Acid-Catalyzed Equilibration This method involves treating any one of the isomers (or a mixture) with a catalytic amount of a strong acid. The acid facilitates reversible protonation and deprotonation steps, allowing the isomers to interconvert until a thermodynamic equilibrium is established.[6][7] The composition of the mixture at equilibrium directly reflects the relative stabilities of the isomers, with the lowest-energy isomer being the most abundant.

Protocol: Acid-Catalyzed Isomer Equilibration

This protocol is a self-validating system; equilibrium is confirmed when the isomer ratio remains constant over successive measurements.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity (e.g., 100 mg) of a methyl-1,3-cyclohexadiene isomer (or a mixture) in an inert solvent (e.g., 10 mL of anhydrous toluene).

-

Initiation: Add a catalytic amount of a strong, non-nucleophilic acid (e.g., 2-3 drops of concentrated sulfuric acid or a small scoop of p-toluenesulfonic acid).

-

Reaction: Stir the mixture at a constant, controlled temperature (e.g., 50 °C).

-

Monitoring: At regular time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

-

Quenching: Immediately quench the aliquot by adding it to a vial containing a dilute basic solution (e.g., 1 mL of 5% NaHCO₃ solution) to neutralize the acid catalyst and halt the isomerization.

-

Extraction: Add a small amount of a volatile organic solvent (e.g., 1 mL of diethyl ether), vortex, and allow the layers to separate.

-

Analysis: Analyze the organic layer by Gas Chromatography (GC) to determine the relative percentage of each isomer.

-

Validation: Continue monitoring until the isomer ratio determined by GC analysis remains constant over at least two consecutive time points, confirming that thermodynamic equilibrium has been reached.

-

Calculation: Use the final equilibrium concentrations ([A]eq, [B]eq) to calculate the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between isomers using the equation ΔG° = -RT ln(Keq).

Caption: Experimental workflow for acid-catalyzed equilibration.

4.2 Computational Chemistry Approaches

Modern computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for calculating the ground-state energies of molecules with high accuracy.[8] By modeling the isomers in silico, their relative thermodynamic stabilities can be predicted and quantified.

Workflow: Computational Stability Analysis

-

Structure Generation: Build the 3D structures of 1-methyl-, 2-methyl-, and this compound using molecular modeling software.

-

Conformational Search: For the 5-methyl isomer, perform a conformational search to identify the lowest-energy conformer (axial vs. equatorial methyl group).

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energy with a higher level of theory or a larger basis set (e.g., ωB97X-D/def2-TZVP) for greater accuracy.

-

Analysis: Sum the electronic energy and thermal corrections (including ZPVE) to obtain the total Gibbs free energy for each isomer. The relative stabilities are determined by comparing these final energy values.

Caption: Workflow for computational stability determination.

Quantitative Stability Data

| Isomer | Structure | C=C Substitution Pattern | Predicted Relative Stability (ΔG°) | Rationale |

| 1-Methyl-1,3-cyclohexadiene |  | One Trisubstituted, One Disubstituted | Most Stable (0 kJ/mol, reference) | Maximally stabilized by a trisubstituted double bond at the end of the diene system. |